2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)12-14-9-10-8-13-3-2-11(10)15-12/h9,13H,2-8H2,1H3 |
InChI Key |
GKPXTCMDHDKXLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3CNCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the reaction of 4-methylpiperazine with a suitable pyrido[4,3-d]pyrimidine precursor. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Comparison
Key Research Findings
- Selectivity in Kinase Inhibition : The 4-methylpiperazine group in the target compound reduces off-target effects compared to bulkier substituents (e.g., benzyl), as seen in PI3Kδ inhibitors .
- Role of Ring Saturation : The tetrahydropyrido moiety improves binding kinetics by allowing adaptive conformational changes, critical for CaMKII and mitochondrial channel inhibitors .
- Thieno vs.
Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H30Cl3N5O2
- Molecular Weight : 454.8 g/mol
- IUPAC Name : 2-[3-[2-(4-methylpiperazin-1-yl)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride
- InChI Key : NVEUSLABVKWHNE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tricyclic Core : Through cyclization reactions.
- Introduction of the Piperazine Moiety : Via nucleophilic substitution.
- Final Functionalization : To enhance biological activity and solubility.
The compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism may involve modulation of biochemical pathways that are critical for cellular functions.
In Vitro Studies
Recent studies have demonstrated promising biological activities:
- Antiparasitic Activity : The compound has shown inhibitory effects against Plasmodium falciparum dihydrofolate reductase (PfDHFR), with Ki values ranging from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains .
- Neurotoxicity Assessment : Analogous compounds have been screened for neurotoxicity using models that assess their interaction with monoamine oxidase (MAO) enzymes. Compounds that are substrates for MAO-B were found to exhibit neurotoxic effects .
Case Studies
- Inhibition of PfDHFR : A series of pyrimidine derivatives were synthesized and tested against PfDHFR. The results indicated that modifications at the 6-position of the pyrimidine ring could significantly affect inhibitory activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
- Cytotoxicity in Cancer Cells : Novel steroidal derivatives containing similar structures showed significant cytotoxic activity across various cancer cell lines with IC50 values indicating effective growth inhibition at concentrations as low as 40 µg/mL .
Comparative Analysis Table
| Compound | Target | Ki/IC50 Values | Biological Activity |
|---|---|---|---|
| This compound | PfDHFR | Ki: 1.3–243 nM | Antiparasitic |
| Analog A | MAO-B | Neurotoxic | Neurotoxicity |
| Steroidal Derivative | Various Cancer Cells | IC50: 40 µg/mL | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
